molecular formula C10H20N2Si B136194 5-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole CAS No. 152120-66-6

5-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole

Cat. No.: B136194
CAS No.: 152120-66-6
M. Wt: 196.36 g/mol
InChI Key: DSQZEALRJYGJRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole (CAS: 113-59-3) is a silylated imidazole derivative characterized by a tert-butyldimethylsilyl (TBS) group at the 5-position and a methyl group at the 1-position of the imidazole ring. The TBS group is a bulky, electron-donating substituent widely used in organic synthesis for protecting hydroxyl groups or modulating reactivity. The compound’s molecular formula is C₁₀H₂₀N₂Si (derived from structural analysis), with a molecular weight of 212.41 g/mol. Applications include its use as an intermediate in pharmaceutical synthesis and organometallic catalysis, leveraging the TBS group’s stability and steric effects .

Properties

IUPAC Name

tert-butyl-dimethyl-(3-methylimidazol-4-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2Si/c1-10(2,3)13(5,6)9-7-11-8-12(9)4/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQZEALRJYGJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C1=CN=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391000
Record name 5-[tert-Butyl(dimethyl)silyl]-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152120-66-6
Record name 5-[tert-Butyl(dimethyl)silyl]-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole typically involves the reaction of 1-methyl-1H-imidazole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The tert-butyldimethylsilyl group selectively reacts with the nitrogen atom of the imidazole ring, forming the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The scalability of the reaction is facilitated by the availability of tert-butyldimethylsilyl chloride and the robustness of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed depend on the specific reaction conditions. For example, deprotection with TBAF yields 1-methyl-1H-imidazole, while oxidation or reduction reactions can lead to various oxidized or reduced derivatives of the imidazole ring .

Scientific Research Applications

Protecting Group in Organic Synthesis

TBDMS-imidazole is primarily employed as a protecting group for hydroxyl functionalities in organic synthesis. The TBDMS group forms a stable silyl ether with hydroxyl groups, preventing unwanted reactions during subsequent synthetic steps. This property is particularly advantageous when synthesizing complex organic molecules that require selective functionalization.

  • Mechanism of Action : The TBDMS group protects hydroxyl groups by forming a stable silyl ether, which can be selectively removed under mild conditions using fluoride ions, such as tetra-n-butylammonium fluoride (TBAF) .

Synthesis of Nucleosides and Nucleotides

In the field of biochemistry, TBDMS-imidazole is utilized in the synthesis of nucleosides and nucleotides. The protecting group stabilizes hydroxyl groups during phosphorylation reactions, which are critical in the formation of nucleotide triphosphates essential for DNA and RNA synthesis .

Pharmaceutical Intermediates

TBDMS-imidazole plays a significant role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its stability under various reaction conditions allows for the efficient production of compounds that exhibit biological activity, including potential anticancer agents.

Case Study: Anticancer Activity

Research has shown that compounds synthesized using TBDMS-imidazole exhibit promising anticancer properties. For instance, derivatives containing nitrogen heterocycles have been identified as effective inhibitors of androgen signaling, demonstrating potential for prostate cancer treatment .

Production of Specialty Chemicals

The compound is also utilized in the production of specialty chemicals where its stability and reactivity are advantageous. Industries benefit from its ability to serve as a building block for more complex chemical entities.

Summary of Properties and Reactions

Property/ReactionDescription
Protecting Group Forms stable silyl ethers with hydroxyl groups
Selective Removal Can be removed under mild conditions using fluoride ions
Stability High stability under various reaction conditions
Chemical Reactions Undergoes oxidation, reduction, and substitution reactions

Mechanism of Action

The mechanism of action of 5-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing unwanted reactions during subsequent synthetic steps. The stability of the silyl ether is due to the steric hindrance provided by the tert-butyl group and the electronic effects of the dimethylsilyl moiety .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural features, synthesis, and properties of 5-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole with analogous compounds:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Synthesis Yield (%) Key Applications/Reactivity References
This compound 5-TBS, 1-Me C₁₀H₂₀N₂Si 212.41 N/A Intermediate in drug synthesis, catalysis
2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole 2-TBS, 1-Me C₁₀H₂₀N₂Si 212.41 N/A Protecting group strategies, steric hindrance studies
1-(tert-Butyldimethylsilyl)-1H-imidazole 1-TBS C₉H₁₈N₂Si 182.34 N/A Base-sensitive reactions, organometallic intermediates
5-[1-(4-TBS-phenyl)methyl]-4-[1-(4-MeO-phenyl)methyl]-1-Me-1H-imidazole (Compound 26) 4,5-bis(aryl), 1-Me C₃₀H₃₈N₂O₂Si 498.73 87.5 Anticancer agent synthesis
(E)-5-(4-MeO-phenyl)-1-Me-2-(4-Me-styryl)-1H-imidazole (3d) 5-aryl, 2-styryl, 1-Me C₂₀H₂₀N₂O 304.39 N/A Palladium-catalyzed alkenylation studies
Key Observations:

Substituent Position Effects :

  • The 5-TBS group in the target compound provides steric bulk at the 5-position, which may influence regioselectivity in cross-coupling reactions compared to 2-TBS or 1-TBS analogs .
  • Compound 26 () demonstrates that aryl substituents at the 4- and 5-positions enhance antitumor activity, whereas silyl groups prioritize stability and synthetic versatility .

Synthetic Yields :

  • Compound 26 achieved an 87.5% yield via a one-pot synthesis using ceric ammonium nitrate (CAN) catalysis, highlighting efficient methods for complex imidazole derivatives .

Reactivity in Catalysis :

  • Styryl-substituted imidazoles (e.g., 3d ) undergo palladium-catalyzed dehydrogenative alkenylation, whereas silylated derivatives are more suited for protection-deprotection strategies .

Stability and Functional Group Compatibility

  • TBS Group Stability : The tert-butyldimethylsilyl group is stable under basic conditions but cleaved by fluoride ions (e.g., TBAF), making it ideal for temporary protection in multi-step syntheses. This contrasts with 1-TBS-imidazole (), which may exhibit lower steric hindrance and higher reactivity in nucleophilic substitutions .
  • Aryl vs. Silyl Groups : Aryl-substituted imidazoles (e.g., 3d ) exhibit extended π-conjugation, enhancing their utility in materials science, whereas silyl groups prioritize steric and electronic modulation .

Biological Activity

5-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole (TBS-imidazole) is a derivative of imidazole that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBS) group, which enhances its stability and solubility, thereby influencing its biological interactions.

The molecular formula of TBS-imidazole is C10H17NC_{10}H_{17}N with a molecular weight of approximately 155.25 g/mol. The TBS group provides significant steric hindrance, which can affect the compound's reactivity and interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of TBS-imidazole can be attributed to several mechanisms:

  • Enzyme Inhibition : Imidazole derivatives are known to interact with various enzymes, acting as inhibitors or modulators. For instance, TBS-imidazole may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Interaction : The compound may interact with specific receptors, potentially influencing signaling pathways. Imidazoles are often studied for their ability to bind to histamine receptors and other G-protein coupled receptors.
  • Antimicrobial Activity : Some studies suggest that imidazole derivatives exhibit antimicrobial properties, which could be relevant in the development of new antibiotics.

Case Studies and Experimental Data

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various imidazole derivatives, including TBS-imidazole, against Gram-positive and Gram-negative bacteria. The results indicated that TBS-imidazole exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition Studies : Research has demonstrated that TBS-imidazole acts as a competitive inhibitor of certain enzymes involved in nucleotide synthesis. This inhibition can lead to reduced proliferation of cancer cells in vitro, suggesting potential applications in cancer therapy .
  • Receptor Binding Assays : Binding affinity studies showed that TBS-imidazole interacts with serotonin receptors, indicating its potential as a therapeutic agent for mood disorders. The compound demonstrated a moderate affinity for the 5-HT1A receptor, which is crucial in the treatment of anxiety and depression .

Comparative Analysis

CompoundAntibacterial ActivityEnzyme InhibitionReceptor Interaction
This compoundHighModerateModerate
Other Imidazole DerivativesVariableHighLow

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyldimethylsilyl (TBS) groups are introduced using TBS chloride in the presence of imidazole derivatives under anhydrous conditions (e.g., DMF or THF) with catalysts like imidazole or triethylamine. Reaction optimization involves adjusting solvent polarity (DMF vs. THF), temperature (reflux at 80–100°C), and stoichiometric ratios of reagents to maximize yield. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical .
  • Key Data : Yields for analogous silylated imidazoles range from 75% to 94% under optimized conditions, as seen in similar syntheses of sulfonated imidazoles .

Q. How is the structural integrity and purity of this compound validated?

  • Methodological Answer : Characterization employs multi-spectral analysis:

  • ¹H/¹³C NMR : Peaks for the TBS group (δ ~0.2 ppm for Si-CH₃, δ ~18–25 ppm for tert-butyl carbons) and imidazole protons (δ 6.5–7.5 ppm) confirm substitution .
  • FTIR : Absorbance at ~1250 cm⁻¹ (Si-C stretching) and ~840 cm⁻¹ (Si-CH₃ bending) verify silyl group incorporation .
  • Elemental Analysis : Discrepancies ≤0.4% between calculated and observed C/H/N/Si values validate purity .

Q. What are the recommended storage conditions to prevent degradation of this compound?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in anhydrous solvents (e.g., DMF, DMSO). Degradation risks include hydrolysis of the silyl group in humid environments or exposure to protic solvents. Periodic NMR re-analysis is advised for long-term storage .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The TBS group’s electron-withdrawing effect lowers the LUMO energy, enhancing reactivity at the imidazole C-2 position. Transition state modeling further identifies steric effects from the tert-butyl moiety, guiding catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki couplings) .
  • Data Contradictions : Experimental yields may deviate from DFT predictions due to solvent effects (e.g., THF vs. DMF polarity), highlighting the need for empirical validation .

Q. What strategies resolve contradictions in biological activity data for silylated imidazole derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) often arise from assay conditions (e.g., pH, serum proteins). Systematic controls include:

  • Dose-Response Curves : Test across ≥5 concentrations with triplicate replicates.
  • Molecular Docking : Compare binding poses (e.g., AutoDock Vina) to correlate structural variations (e.g., TBS group orientation) with activity .
    • Case Study : Analogous compounds like 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]thio]benzimidazole show 75% yield in vitro but reduced efficacy in vivo due to metabolic instability, underscoring the need for pharmacokinetic profiling .

Q. How does the tert-butyldimethylsilyl group influence regioselectivity in subsequent functionalization reactions?

  • Methodological Answer : The TBS group acts as a steric shield, directing electrophiles (e.g., nitration, halogenation) to the less hindered C-4 position of the imidazole ring. Competitive experiments with/without TBS protection show ≥80% regioselectivity for C-4 in bromination reactions (NBS, AIBN) .
  • Mechanistic Insight : Steric parameters (A-value ~1.8 kcal/mol for TBS) correlate with selectivity trends, validated via Hammett plots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.